molecular formula C13H16F3NO2 B1343077 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine CAS No. 405090-60-0

3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine

Cat. No.: B1343077
CAS No.: 405090-60-0
M. Wt: 275.27 g/mol
InChI Key: XHKVFZOTDRJDNB-UHFFFAOYSA-N
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Description

3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine is an organic compound with the molecular formula C13H16F3NO2. It features a piperidine ring substituted with a trifluoromethoxyphenoxy group.

Scientific Research Applications

3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine typically involves the reaction of 4-(trifluoromethoxy)phenol with piperidine derivatives. One common method is the nucleophilic substitution reaction where 4-(trifluoromethoxy)phenol is reacted with a piperidine derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds with different substituents .

Properties

IUPAC Name

3-[[4-(trifluoromethoxy)phenoxy]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c14-13(15,16)19-12-5-3-11(4-6-12)18-9-10-2-1-7-17-8-10/h3-6,10,17H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKVFZOTDRJDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619770
Record name 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405090-60-0
Record name 3-{[4-(Trifluoromethoxy)phenoxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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